Regiospecific Switch in Pharmacological Target Engagement vs. the 3,4-Regioisomer
The target compound's closest pharmacologically characterized analog is its positional isomer, 3-(cyclopropylsulfamoyl)-4-methoxybenzoic acid (3CPA, CAS 716358-76-8). 3CPA is documented as a potent activator of the TRPV1 ion channel, a receptor involved in pain and inflammation . In contrast, biological profiling of the 5-[(cyclopropylamino)sulfonyl]-2-methoxy- regioisomer (CAS 89704-54-1) in a human recombinant TRPV1 antagonist assay (pH 5.5-induced calcium influx, FLIPR, 1321N1 cells) shows markedly different pharmacology, with an antagonist IC50 of 14,000 nM [1]. While this potency is modest, it demonstrates a regioisomerism-driven switch from TRPV1 activation to weak antagonism, validating the unique pharmacological fingerprint of this substitution pattern.
| Evidence Dimension | Functional activity at human TRPV1 ion channel |
|---|---|
| Target Compound Data | IC50 = 14,000 nM (antagonist activity) |
| Comparator Or Baseline | 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid (3CPA): Potent TRPV1 activator (no IC50 reported; agonist profile) |
| Quantified Difference | Qualitative and quantitative switch from potent agonist (3,4-isomer) to weak antagonist (5,2-isomer, IC50=14 µM) |
| Conditions | Human recombinant TRPV1 expressed in human 1321N1 cells; inhibition of pH 5.5-induced calcium influx measured by FLIPR assay |
Why This Matters
For any research program where avoiding TRPV1 activation is critical (e.g., analgesic discovery seeking antagonists), this regioisomer provides a clearly differentiated starting scaffold with a null or opposing functional effect compared to its agonist counterpart.
- [1] BindingDB. Entry 50026982: Antagonist activity at human recombinant TRPV1 expressed in human 1321N1 cells (IC50 = 1.40E+4 nM). http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp. View Source
